molecular formula C9H16N4O B11734546 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide

1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide

Cat. No.: B11734546
M. Wt: 196.25 g/mol
InChI Key: NHQLOMHRBBWNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methylpropylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, increased yield, and reduced production time. The use of automated systems also ensures consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-4-carboxamide
  • 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-3-carboxamide
  • 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-2-carboxamide

Uniqueness

1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-methyl-5-(2-methylpropylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O/c1-6(2)5-11-8-4-7(9(10)14)13(3)12-8/h4,6H,5H2,1-3H3,(H2,10,14)(H,11,12)

InChI Key

NHQLOMHRBBWNAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN(C(=C1)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.